N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core and a phenoxyacetamide moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Ethyl Group: The ethyl group at the 4-position can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzoxazepine intermediate with 3-methylphenoxyacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzoxazepine core.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.
Substitution: The phenoxyacetamide moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique structure.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzoxazepine core could play a crucial role in binding to the target, while the phenoxyacetamide moiety may enhance its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their sedative and anxiolytic effects.
Benzoxazoles: Exhibiting various biological activities, including antimicrobial and anticancer properties.
Phenoxyacetamides: Used in herbicides and pharmaceuticals.
Uniqueness
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide stands out due to its unique combination of a benzoxazepine core and a phenoxyacetamide moiety, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22-9-10-25-18-8-7-15(12-17(18)20(22)24)21-19(23)13-26-16-6-4-5-14(2)11-16/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBZIXGAWQCRHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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